molecular formula C15H13N5O2S2 B2752278 2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1235648-95-9

2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No. B2752278
CAS RN: 1235648-95-9
M. Wt: 359.42
InChI Key: OFVXLPVCJVPTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, also known as ACTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Innovative Heterocycles : Compounds similar to "2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide" have been used as precursors for the synthesis of various heterocycles, demonstrating their utility in creating new pyrrole, pyridine, coumarin, and thiazole derivatives among others. These compounds have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Antitumor Activity

  • Antimicrobial Activity : Novel sulphonamide derivatives, sharing a core structure with the compound , displayed significant antimicrobial properties. Their reactivity towards nitrogen-based nucleophiles was studied, highlighting their potential in creating effective antimicrobial agents (Fahim & Ismael, 2019).
  • Antitumor Applications : Compounds derived from similar structural frameworks have shown promising antitumor activity. For instance, novel thiophene, pyrimidine, and coumarin derivatives exhibited inhibitory effects on different cancer cell lines, suggesting potential applications in cancer research (Albratty et al., 2017).

Drug Discovery

  • ACAT-1 Inhibition for Disease Treatment : The discovery of a clinical candidate with a similar complex heterocyclic structure aimed at inhibiting ACAT-1 for the treatment of diseases related to ACAT-1 overexpression demonstrates the potential pharmaceutical applications of such compounds (Shibuya et al., 2018).

Chemical Synthesis and Applications

  • Heterocyclic Assembly Formation : Research on compounds like "2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide" shows their potential in forming new heterocyclic assemblies. For example, 2-(1,3-thiazolidin-2-ylidene)acetamides were used in cyclocondensation reactions to create novel heterocyclic structures, suggesting wide applicability in synthetic chemistry (Obydennov et al., 2017).

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S2/c1-9(21)17-14-18-11(7-23-14)5-13(22)20-15-19-12(8-24-15)10-3-2-4-16-6-10/h2-4,6-8H,5H2,1H3,(H,17,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVXLPVCJVPTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-acetamidothiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

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